molecular formula C9H15Cl2NO4 B15296928 2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid

Cat. No.: B15296928
M. Wt: 272.12 g/mol
InChI Key: ZLYONWOTWIFELN-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and two chlorine atoms on the butanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

  • Stirring the mixture of the amine and Boc2O in water at ambient temperature .
  • Heating the mixture in tetrahydrofuran (THF) at 40°C: .

  • Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the butanoic acid chain.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid involves the interaction of its functional groups with specific molecular targets The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid is unique due to the presence of two chlorine atoms on the butanoic acid chain, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

Molecular Formula

C9H15Cl2NO4

Molecular Weight

272.12 g/mol

IUPAC Name

4,4-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H15Cl2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

ZLYONWOTWIFELN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(Cl)Cl)C(=O)O

Origin of Product

United States

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